![molecular formula C16H18N2O3 B2966697 (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 849626-61-5](/img/structure/B2966697.png)
(Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
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Overview
Description
(Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide, also known as BDBCA, is a chemical compound that has been the focus of scientific research due to its potential use as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide involves its ability to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. Specifically, (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide can induce changes in gene expression that lead to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has been shown to have a variety of other biochemical and physiological effects. Studies have shown that (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide can inhibit the activity of enzymes involved in inflammation, making it a potential treatment for inflammatory diseases such as arthritis. (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has also been shown to have antioxidant properties, which may make it useful in the treatment of diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide in lab experiments is that it has been shown to be relatively non-toxic to normal cells, making it a potentially safe therapeutic agent. However, one limitation of using (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide in lab experiments is that it can be difficult to synthesize, which may limit its availability for research purposes.
Future Directions
There are numerous future directions for research on (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide. One area of interest is the development of more efficient synthesis methods for the compound, which would make it more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanisms of action of (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide and its potential uses as a therapeutic agent for various diseases. Finally, future research could explore the use of (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide in combination with other drugs or therapies to enhance its effectiveness.
Synthesis Methods
The synthesis of (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide involves a series of chemical reactions that result in the formation of the final compound. One common method for synthesizing (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide involves the reaction of butyl cyanoacetate with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a base catalyst. This reaction results in the formation of the intermediate compound, which is then further reacted with acetic anhydride to yield the final product.
Scientific Research Applications
(Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that (Z)-N-Butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for various types of cancer.
properties
IUPAC Name |
(Z)-N-butyl-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-6-18-16(19)13(11-17)9-12-4-5-14-15(10-12)21-8-7-20-14/h4-5,9-10H,2-3,6-8H2,1H3,(H,18,19)/b13-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRXJWYHMVDMZ-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC2=C(C=C1)OCCO2)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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